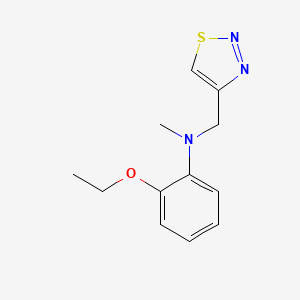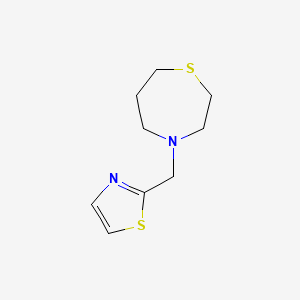
2-ethoxy-N-methyl-N-(thiadiazol-4-ylmethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-ethoxy-N-methyl-N-(thiadiazol-4-ylmethyl)aniline, also known as EMTA, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EMTA is a thiadiazole derivative that has been found to have a variety of biochemical and physiological effects, making it a promising tool for studying various biological processes.
作用机制
The mechanism of action of 2-ethoxy-N-methyl-N-(thiadiazol-4-ylmethyl)aniline is not fully understood, but studies have suggested that it works by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. This compound has been found to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may be a promising tool for developing new cancer therapies.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer and anti-inflammatory properties, this compound has been found to have antioxidant effects and to inhibit the activity of certain enzymes involved in the metabolism of drugs and toxins. This compound has also been found to have neuroprotective effects, making it a potential tool for studying neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One of the main advantages of using 2-ethoxy-N-methyl-N-(thiadiazol-4-ylmethyl)aniline in lab experiments is its versatility. This compound has been found to have a variety of biochemical and physiological effects, making it a useful tool for studying a wide range of biological processes. Additionally, this compound is relatively easy to synthesize, making it accessible to researchers. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret results.
未来方向
There are many potential future directions for research involving 2-ethoxy-N-methyl-N-(thiadiazol-4-ylmethyl)aniline. One area of research could focus on developing new cancer therapies based on the cytotoxic effects of this compound. Another area of research could focus on the neuroprotective effects of this compound and its potential as a tool for studying neurodegenerative diseases. Additionally, further research could be conducted to better understand the mechanism of action of this compound and to identify potential drug targets for future therapies.
合成方法
2-ethoxy-N-methyl-N-(thiadiazol-4-ylmethyl)aniline can be synthesized through a multi-step process that involves the reaction of 4-aminothiadiazole with ethyl chloroacetate, followed by the reaction of the resulting intermediate with N-methyl-N-(2-chloroethyl)amine. The final step involves the reaction of the resulting intermediate with aniline to yield this compound.
科学研究应用
2-ethoxy-N-methyl-N-(thiadiazol-4-ylmethyl)aniline has been found to have a variety of applications in scientific research. One of the main areas of research involving this compound is its potential as an anti-cancer agent. Studies have shown that this compound has cytotoxic effects on various cancer cell lines, including breast cancer, lung cancer, and leukemia. This compound has also been found to have anti-inflammatory properties, making it a potential tool for studying inflammatory diseases such as rheumatoid arthritis.
属性
IUPAC Name |
2-ethoxy-N-methyl-N-(thiadiazol-4-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3OS/c1-3-16-12-7-5-4-6-11(12)15(2)8-10-9-17-14-13-10/h4-7,9H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIKFWKHGQYBHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(C)CC2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3-Ethyl-1-methylpyrazol-4-yl)methyl]-3-(3-methyl-1,2,4-oxadiazol-5-yl)morpholine](/img/structure/B7631130.png)
![1-[[4-(Hydroxymethyl)phenyl]methyl]-2-methylimidazole-4,5-dicarbonitrile](/img/structure/B7631137.png)
![5-[[3-(3-Methyl-1,2,4-oxadiazol-5-yl)morpholin-4-yl]methyl]thiophene-3-carbonitrile](/img/structure/B7631138.png)
![[1-(1H-benzimidazol-2-yl)pyrrolidin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B7631140.png)
![2-methyl-N-[(2-phenyl-1,3-thiazol-4-yl)methyl]oxolane-3-sulfonamide](/img/structure/B7631153.png)
![4-morpholin-4-yl-N-[2-(1H-pyrrol-2-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631158.png)
![N-[1-(5-ethyl-4-methylthiophen-2-yl)ethyl]-2-methyloxolane-3-sulfonamide](/img/structure/B7631165.png)
![4-(dimethylamino)-N-[1-(1,2,4-oxadiazol-3-yl)ethyl]pyridine-2-carboxamide](/img/structure/B7631180.png)
![2-Methyl-1-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]imidazole-4,5-dicarbonitrile](/img/structure/B7631187.png)
![[4-(dimethylamino)pyridin-2-yl]-[2-(3,5-dimethyl-1H-pyrazol-4-yl)azepan-1-yl]methanone](/img/structure/B7631191.png)

![1-[6-(3,5-Dimethylpyrazol-1-yl)pyridin-3-yl]-3-(4-hydroxyphenyl)urea](/img/structure/B7631211.png)

![2,2,6,6-tetramethyl-N-[(3-methyl-1,2-oxazol-5-yl)methyl]morpholine-4-carboxamide](/img/structure/B7631226.png)